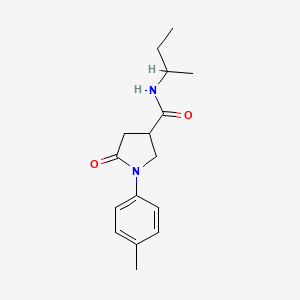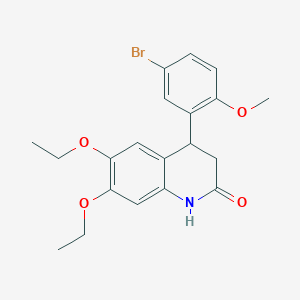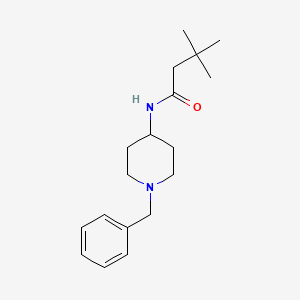
N-(sec-butyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrrolidinecarboxamide compounds often involves multi-step chemical processes that include the formation of the pyrrolidine ring and the attachment of various functional groups to achieve the desired structural specificity. For instance, Zhou et al. (2008) described the design, synthesis, and biological evaluation of a compound as an orally active histone deacetylase inhibitor, showcasing the complexity of synthesizing such molecules with specific biological activities (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(sec-butyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been characterized using various analytical techniques. Tamazyan et al. (2007) detailed the crystal structure of a similar compound, highlighting the pyrrolidine ring's envelope conformation and how molecules are connected via hydrogen bonding (Tamazyan et al., 2007).
Chemical Reactions and Properties
The chemical reactions involving pyrrolidinecarboxamides can vary widely depending on the functional groups attached to the pyrrolidine ring. The reactivity can be influenced by the presence of electron-donating or withdrawing groups, affecting the compound's chemical behavior in synthetic routes or biological environments.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding how these compounds interact in different environments. Banerjee et al. (2002) studied the crystal structure and molecular conformation of a solvated pyrrolidinecarboxamide, providing insights into the compound's solubility and stability (Banerjee et al., 2002).
Propiedades
IUPAC Name |
N-butan-2-yl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-12(3)17-16(20)13-9-15(19)18(10-13)14-7-5-11(2)6-8-14/h5-8,12-13H,4,9-10H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLIPFCKFBFKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4544800.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4544806.png)
![3-[1-(3-chlorobenzyl)-1H-indol-3-yl]-2-cyano-N-(4-nitrophenyl)acrylamide](/img/structure/B4544813.png)
![3-ethyl-5-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4544822.png)
![N-{1-[(isopropylamino)carbonyl]-2-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]vinyl}benzamide](/img/structure/B4544839.png)

![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4544851.png)
![4-[(2,4-dichlorophenyl)acetyl]morpholine](/img/structure/B4544854.png)
![2-amino-4-{5-[(3-bromophenoxy)methyl]-2-furyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B4544868.png)

![N-[2-(4-morpholinyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B4544896.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4544904.png)
![methyl 7-cyclopropyl-3-(imidazo[1,2-a]pyridin-2-ylmethyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4544905.png)
